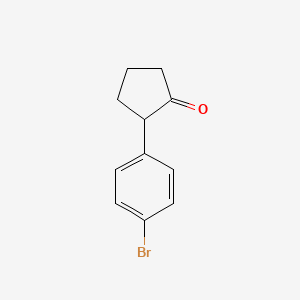

2-(4-Bromophenyl)cyclopentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

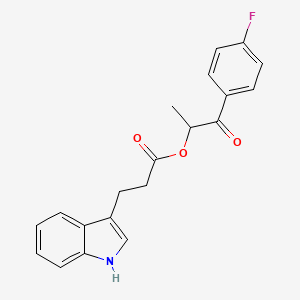

2-(4-Bromophenyl)cyclopentanone is a chemical compound with the molecular formula C11H11BrO . It is a derivative of cyclopentanone, which is a cyclic ketone .

Synthesis Analysis

The synthesis of cyclopentanone derivatives involves various methods depending on the starting materials and conditions . A common method is through the oxidation of cyclopentanol, a process typically performed using Jones reagent . The synthesis of this compound specifically is not detailed in the retrieved sources.Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentanone ring with a 4-bromophenyl group attached . The exact structural details are not provided in the retrieved sources.Physical And Chemical Properties Analysis

Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. It is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . Specific physical and chemical properties of this compound are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Noncovalent Interactions in Crystal Structures : Bolotin et al. (2020) studied the noncovalent interactions in the crystal structure of a compound derived from the reaction of 4-Bromobenzamidrazone with cyclopentanone. They found that these weak Br···Br interactions play a role in the stabilization of the compound in its solid state (Bolotin et al., 2020).

Synthesis of Organic Compounds : Wrobel and Cook (1980) reported on the use of Cyclopentane-1,2-dione as a synthetic intermediate for various organic compounds. Cyclopentane-1,2-dione has shown promise as a precursor for other compounds, highlighting the potential of cyclopentanone derivatives in synthesis (Wrobel & Cook, 1980).

Palladium-Catalyzed Cross Coupling : Feuerstein et al. (2001) studied the use of a palladium-tetraphosphine catalyst system in the cross-coupling of aryl bromides with arylboronic acids. This system, which includes the use of cyclopentane derivatives, achieved high turnover numbers and yields, indicating its efficiency in chemical synthesis (Feuerstein et al., 2001).

Synthesis of Biologically Active Compounds : Research by Bayrak et al. (2017) involved the synthesis of novel 4-phenylbutenone derivatives from bromophenols, which showed effective inhibition of certain enzymes. This suggests potential applications in developing new drugs and understanding enzyme inhibition (Bayrak et al., 2017).

Anticancer Potential : Guo et al. (2018) synthesized a novel bromophenol derivative which demonstrated significant anticancer activities against human lung cancer cells. Their study indicated the potential of such compounds in the development of new anticancer drugs (Guo et al., 2018).

Bromination in Organic Synthesis : Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions, highlighting the versatility of bromination reactions in organic synthesis and the potential of bromo-substituted cyclopentenones in the preparation of various substances (Shirinian et al., 2012).

Hydrogenation and Rearrangement Reactions : Wang et al. (2021) demonstrated a new method to convert biomass-derived furanic aldehydes into cyclopentanones, highlighting an innovative approach in the field of sustainable chemistry and potential applications in the production of fine chemicals (Wang et al., 2021).

Safety and Hazards

Zukünftige Richtungen

The catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals is an important way to utilize renewable biomass resources. Among the numerous high-value products, cyclopentanone derivatives are a kind of valuable compound obtained by the hydrogenation rearrangement of furfural and HMF in the aqueous phase of metal–hydrogen catalysis .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYANSFIFWZNVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)